Cas no 73568-42-0 (8-Chloro-2-hydroxyquinoline-3-carbaldehyde)

8-Chloro-2-hydroxyquinoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-chloro-2-hydroxyquinoline-3-carbaldehyde
- 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
- CS-0455375
- DTXSID601220598
- 73568-42-0
- 8-Chloro-2-hydroxyquinoline-3-carbaldehyde
-
- インチ: 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
- InChIKey: QKXNZUDICDPMPF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C=C(C=O)C(NC=21)=O
計算された属性
- せいみつぶんしりょう: 207.0087061g/mol
- どういたいしつりょう: 207.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
8-Chloro-2-hydroxyquinoline-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526042-1g |
8-Chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 98% | 1g |
¥4993.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-10.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 10.0g |
¥19192.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-500.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 500.0mg |
¥2559.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-1.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 1.0g |
¥3838.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-5.0g |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 5.0g |
¥11515.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-100.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 100.0mg |
¥962.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2722-250.0mg |
8-chloro-2-hydroxyquinoline-3-carbaldehyde |
73568-42-0 | 95% | 250.0mg |
¥1537.0000 | 2024-08-02 |
8-Chloro-2-hydroxyquinoline-3-carbaldehyde 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
8-Chloro-2-hydroxyquinoline-3-carbaldehydeに関する追加情報
Recent Advances in the Study of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0)
8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting infectious diseases and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde is its role in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight its potential as a scaffold for designing novel antibiotics.
In addition to its antimicrobial properties, 8-Chloro-2-hydroxyquinoline-3-carbaldehyde has shown promise in anticancer research. A recent in vitro study revealed that certain derivatives of this compound induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and caspase-3. Furthermore, molecular docking studies suggested that these derivatives selectively target the ATP-binding site of kinases involved in cancer cell proliferation, offering a potential mechanism for their cytotoxic effects. These insights could pave the way for the development of targeted cancer therapies.
The synthetic pathways for 8-Chloro-2-hydroxyquinoline-3-carbaldehyde have also been optimized in recent years. A 2022 publication in Organic Letters described a novel, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the environmental impact compared to traditional methods. Such advancements are critical for scaling up the compound's production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde-based therapeutics. Issues such as bioavailability, toxicity, and resistance mechanisms need to be addressed through further research. However, the compound's structural flexibility and broad-spectrum activity make it a valuable candidate for future drug discovery efforts. Ongoing studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and inflammation.
In conclusion, 8-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS: 73568-42-0) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in antimicrobial and anticancer research. Continued exploration of its derivatives and mechanisms of action will likely yield innovative therapeutic agents. Researchers and industry professionals are encouraged to monitor advancements in this area, as they may have significant implications for addressing unmet medical needs.
73568-42-0 (8-Chloro-2-hydroxyquinoline-3-carbaldehyde) 関連製品
- 2757900-29-9(methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate)
- 2091354-83-3(CID 125513376)
- 1316221-74-5(N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide)
- 73547-86-1(2(1H)-Pyrimidinethione, 1-methyl-)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 68032-30-4(6-amino-1-benzyl-1,2,3,4-tetrahydroquinolin-2-one)
- 2024145-75-1(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-4-yl)-)
- 1013820-58-0(3-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 4427-27-4(2H-spiro1-benzofuran-3,4'-piperidin-2-one)
- 1597242-04-0(1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane)
